5,6-Dimethyl-3-pyridin-2-yl-1,2,4-triazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5,6-dimethyl-3-pyridin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C10H10N4/c1-7-8(2)13-14-10(12-7)9-5-3-4-6-11-9/h3-6H,1-2H3 |
InChI Key |
NAFPPMVYCAHBAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC(=N1)C2=CC=CC=N2)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Strategies for Constructing the 1,2,4-Triazine (B1199460) Core
The 1,2,4-triazine scaffold is a key structural motif in medicinal and materials chemistry. ijpsr.info Consequently, numerous synthetic methods have been developed for its construction. The predominant approach involves the condensation reaction between a 1,2-dicarbonyl compound and an appropriate acid hydrazide or amidrazone. nih.gov This method is highly versatile, allowing for the introduction of various substituents at the 3, 5, and 6 positions of the triazine ring.
Alternative strategies offer access to different substitution patterns and often employ milder reaction conditions. For instance, a redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts provides 3,6-disubstituted-1,2,4-triazines. organic-chemistry.org Domino annulation reactions, which form multiple chemical bonds in a single operation, have also been developed for the efficient, one-pot synthesis of 1,2,4-triazine derivatives from readily available starting materials like ketones, aldehydes, and alkynes. rsc.org Furthermore, the inverse electron-demand Diels-Alder reaction of 1,2,4,5-tetrazines with enamines offers a modern and regioselective route to 1,2,4-triazines under mild conditions. nih.gov
| Synthetic Strategy | Key Reactants | General Product | Reference |
|---|---|---|---|
| Condensation-Cyclization | 1,2-Dicarbonyl compound, Amidrazone | 3,5,6-Trisubstituted-1,2,4-triazine | nih.gov |
| Cyclodehydration | β-Keto-N-acylsulfonamide, Hydrazine salt | 3,6-Disubstituted-1,2,4-triazine | organic-chemistry.org |
| Domino Annulation | Ketones, Aldehydes, Alkynes | Substituted 1,2,4-triazines | rsc.org |
| [4+2] Cycloaddition | 1,2,4,5-Tetrazine, Enamine | Regioselective 1,2,4-triazine | nih.gov |
Targeted Synthesis of 5,6-Dimethyl-3-pyridin-2-yl-1,2,4-triazine
The most direct and classical approach for the synthesis of the title compound is the condensation of 2,3-butanedione (B143835) (also known as biacetyl) with 2-pyridinecarboxamidrazone. This reaction is a specific example of the general condensation methodology for producing 3,5,6-trisubstituted 1,2,4-triazines.
The reaction proceeds by mixing the two key reactants, typically in a suitable solvent such as ethanol (B145695) or acetic acid, and heating the mixture to facilitate the cyclization and dehydration, leading to the formation of the aromatic triazine ring.
The formation of the 1,2,4-triazine ring from a 1,2-dicarbonyl compound and an amidrazone follows a well-established condensation-cyclization mechanism. The process is initiated by the nucleophilic attack of the terminal nitrogen of the amidrazone onto one of the carbonyl carbons of the 2,3-butanedione. This is followed by a second nucleophilic attack from the other nitrogen of the amidrazone onto the remaining carbonyl group, leading to a cyclic intermediate. The final step involves the elimination of two molecules of water to yield the stable, aromatic this compound. The regioselectivity, which determines the final positions of the substituents, is dictated by the initial nucleophilic attack.
The efficiency and yield of the synthesis can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, time, and the use of a catalyst. While the reaction can proceed without a catalyst, acidic or basic conditions can sometimes accelerate the condensation and dehydration steps. A systematic approach to optimization would involve screening various solvents (e.g., ethanol, methanol, acetic acid, DMF), temperatures (from room temperature to reflux), and the addition of catalytic amounts of acid (e.g., HCl, H₂SO₄) or base. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time for maximizing the yield of the desired product.
| Parameter | Conditions Screened | Potential Outcome | Reference Principle |
|---|---|---|---|
| Solvent | Ethanol, Acetic Acid, DMF, Toluene | Improved solubility of reactants; affects reaction rate and side products. | nih.gov |
| Temperature | Room Temperature to 150 °C | Higher temperatures can increase reaction rate but may lead to decomposition. | nih.gov |
| Catalyst | None, Acetic Acid, p-Toluenesulfonic acid | Acid catalysis can accelerate the dehydration step, potentially increasing yield and reducing reaction time. | rsc.org |
| Reaction Time | 2 - 24 hours | Optimization is crucial to ensure complete reaction without significant product degradation. | acs.org |
Derivatization and Functional Group Interconversions on the Triazine and Pyridine (B92270) Moieties
The this compound molecule possesses multiple sites amenable to further chemical modification, allowing for the synthesis of a diverse library of derivatives.
Triazine Ring: The nitrogen atoms of the 1,2,4-triazine ring are potential sites for coordination with metal ions, making the compound a candidate for use as a ligand in coordination chemistry to form complexes with metals like iridium(III) or copper(I). urfu.rumdpi.comurfu.ru The triazine ring can also participate as the diene component in inverse electron-demand Diels-Alder reactions with electron-rich dienophiles, which is a powerful method for constructing new pyridine and bipyridine systems. urfu.ruresearchgate.net
Pyridine Moiety: The pyridine ring can undergo electrophilic substitution reactions, although the electron-withdrawing effect of the triazine ring would make it less reactive than pyridine itself. Functionalization can also be achieved via N-oxidation of the pyridine nitrogen, which can then facilitate further reactions.
Methyl Groups: The methyl groups at the 5- and 6-positions of the triazine ring could potentially undergo reactions such as oxidation to carboxylic acids or halogenation under radical conditions, providing handles for further functionalization.
A notable derivatization strategy for similar triazine systems involves halogenation followed by cross-coupling reactions. For example, bromination of a triazine core can be followed by a Suzuki cross-coupling with various boronic acids to introduce new aryl or heteroaryl substituents. nih.govacs.org This approach could be adapted to introduce functionality at the 5- or 6-positions if a suitable precursor is used.
Green Chemistry Principles in the Synthesis of 1,2,4-Triazine Derivatives
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of 1,2,4-triazine derivatives can be made more sustainable by incorporating green chemistry principles. bibliomed.org Microwave-assisted organic synthesis (MAOS) has been shown to be an efficient method for preparing 1,3,5-triazines, often resulting in higher yields, shorter reaction times, and cleaner reactions compared to conventional heating. chim.itmdpi.com
Another green technique is sonochemistry, which utilizes ultrasound to promote chemical reactions. This method has been successfully applied to the synthesis of 1,3,5-triazine (B166579) derivatives, enabling efficient synthesis in aqueous media with minimal use of organic solvents. mdpi.comnih.gov The development of catalyst-free reactions or the use of non-toxic, reusable catalysts also aligns with green chemistry goals. For instance, an eco-friendly synthesis of 1,2,4-triazine derivatives has been developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a solvent without the need for a separate catalyst. researchgate.net
| Approach | Conventional Method | Green Alternative | Advantages of Green Alternative | Reference |
|---|---|---|---|---|
| Energy Source | Oil bath heating (conduction/convection) | Microwave irradiation, Ultrasound | Rapid heating, reduced reaction times, lower energy consumption. | chim.itnih.gov |
| Solvent | DMF, Dioxane, Toluene | Water, Ethanol, DBU, Solvent-free | Reduced toxicity, easier workup, lower environmental impact. | nih.govresearchgate.net |
| Catalysis | Homogeneous acid/base catalysts | Catalyst-free conditions, reusable solid catalysts | Avoids toxic catalysts, simplifies purification. | researchgate.net |
Advanced Structural Elucidation and Spectroscopic Analysis
Single-Crystal X-ray Diffraction Studies of 5,6-Dimethyl-3-pyridin-2-yl-1,2,4-triazine and its Metal Complexes
The molecular geometry of this compound is expected to be largely planar, a common feature for aromatic and heteroaromatic ring systems. The dihedral angle between the 1,2,4-triazine (B1199460) and the pyridin-2-yl rings is a key parameter. In analogous structures, this angle is typically small, indicating a high degree of coplanarity which facilitates π-electron delocalization across the molecule. For instance, in a related compound, the dihedral angle between the triazine ring and a pyridine (B92270) ring was found to be 2.94(2)°. mdpi.com
The bond lengths and angles within the triazine and pyridine rings are anticipated to be within the normal ranges for similar heterocyclic compounds. The C-C bond lengths of the dimethyl substituents on the triazine ring will be typical for sp²-sp³ hybridized carbons.
The way molecules of this compound arrange themselves in a crystal lattice is governed by a variety of non-covalent interactions. While the molecule lacks strong hydrogen bond donors, the nitrogen atoms of the triazine and pyridine rings can act as hydrogen bond acceptors. In the absence of suitable donors, C-H···N interactions are likely to play a significant role in the crystal packing, as observed in similar structures. mdpi.com
The pyridin-2-yl-1,2,4-triazine moiety is an excellent bidentate N,N'-chelating ligand, readily forming complexes with a variety of metal ions. In these complexes, the ligand coordinates to the metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the triazine ring (typically N2 or N4).
The coordination geometry around the metal center is determined by the nature of the metal ion, its oxidation state, and the presence of other ligands. Common geometries include tetrahedral, square planar, and octahedral. X-ray diffraction studies of such complexes would reveal precise metal-nitrogen bond lengths and the N-M-N bite angle of the chelate ring. For example, in a silver(I) complex with 3-amino-5,6-dimethyl-1,2,4-triazine (B98693), the Ag-N bond distances were found to be in the range of 2.241(6)–2.273(6) Å.
Table 1: Representative Crystallographic Data for a Related Triazine Compound Note: This data is for a related compound and serves as an illustrative example.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.4775 (16) |
| b (Å) | 7.0923 (8) |
| c (Å) | 18.5786 (15) |
| β (°) | 125.587 (6) |
| V (ų) | 1551.3 (3) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring and the methyl groups. The four protons of the pyridin-2-yl group will appear as a set of multiplets in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on their position relative to the nitrogen atom and the triazine ring.
The six protons of the two methyl groups on the triazine ring are expected to appear as two singlets in the upfield region of the spectrum, likely between 2.0 and 3.0 ppm. The chemical shifts of these methyl groups can provide information about the electronic effects of the pyridin-2-yl substituent.
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms of the pyridine and triazine rings will resonate in the downfield region, typically between 120 and 160 ppm. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen atoms. The carbon atoms of the two methyl groups will appear in the upfield region of the spectrum, generally below 30 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine-H | 7.0 - 9.0 | 120 - 150 |
| Triazine-C | - | 150 - 160 |
| Pyridine-C | - | 120 - 150 |
| Methyl-H | 2.0 - 3.0 | - |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
Specific Fourier Transform Infrared (FTIR) spectroscopic data, including a detailed table of vibrational frequencies and their assignments for this compound, is not present in the surveyed literature. An analysis would typically involve the identification of characteristic vibrational modes for the key functional groups:
C-H vibrations: Aromatic C-H stretching from the pyridine ring and aliphatic C-H stretching from the methyl groups.
C=N and C=C stretching: Vibrations associated with the triazine and pyridine rings.
Ring deformation modes: In-plane and out-of-plane bending vibrations characteristic of the heterocyclic systems.
Without experimental or computational spectra, a data table and detailed research findings for this specific compound cannot be generated.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Detailed electronic absorption (UV-Vis) and emission (fluorescence) data for this compound, including absorption maxima (λmax), molar absorptivity (ε), emission maxima, and quantum yields, are not available in the current body of scientific literature.
A typical analysis would characterize the electronic transitions within the molecule, likely π → π* and n → π* transitions associated with the conjugated system formed by the pyridinyl and dimethyltriazine moieties. The fluorescence properties would provide insight into the molecule's de-excitation pathways and potential applications in areas requiring luminescence. In the absence of this data, a substantive discussion and data table cannot be constructed.
Computational and Theoretical Chemistry
Quantum Chemical Investigations on 5,6-Dimethyl-3-pyridin-2-yl-1,2,4-triazine and Derivatives.researchgate.netnih.gov
Quantum chemical investigations are fundamental to understanding the behavior of this compound. These studies employ various computational methods to analyze electron density distribution and electrostatic properties, which are crucial for predicting the molecule's reactivity and interaction capabilities. nih.gov For instance, analysis of related bis(1,2,4-triazine) derivatives has shown that integrated atomic charges and electrostatic potential can serve as predictive indices for metal chelation. nih.gov
Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of triazine derivatives. researchgate.netd-nb.info DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine the optimized molecular geometries, electronic structures, and other key parameters. researchgate.netd-nb.info
Key findings from DFT studies on related triazine structures include:
Optimized Geometry: Calculations determine the most stable three-dimensional arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. d-nb.info
Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For the related 3-Amino-5,6-Dimethyl-l,2,4-Triazine, MEP analysis was used to identify the most reactive sites of the molecule. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions and charge delocalization within the molecule. researchgate.net
Table 1: Representative Quantum Chemical Parameters Calculated using DFT for Triazine Derivatives
| Parameter | Typical Calculated Value/Finding | Significance |
|---|---|---|
| EHOMO | -6.0 to -7.0 eV | Indicates electron-donating ability |
| ELUMO | -1.5 to -2.5 eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ~4.0 to 5.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.0 to 4.0 Debye | Measures the polarity of the molecule |
| MEP Negative Regions | Located on Nitrogen atoms | Indicates sites for electrophilic attack |
| MEP Positive Regions | Located on Hydrogen atoms | Indicates sites for nucleophilic attack |
In addition to DFT, semi-empirical and ab initio methods have been utilized to study the electronic structure of this compound and its complexes. A study on mixed ligand Ru(II) complexes incorporating this specific triazine ligand employed semi-empirical PM3 and ab initio methods for quantum chemical analysis. researchgate.net While semi-empirical methods like PM3 offer a balance between computational cost and accuracy for large systems, ab initio methods, such as Hartree-Fock (HF), provide a more rigorous, first-principles approach to solving the electronic Schrödinger equation. researchgate.net These methods are valuable for determining molecular orbital energies and understanding the electronic transitions within the molecule. researchgate.netresearchgate.net
Conformational analysis is crucial for understanding the flexibility and spatial arrangement of molecules. For derivatives of 1,2,4-triazine (B1199460), computational methods are used to explore the potential energy surface (PES) and identify stable conformers. researchgate.net This is often achieved by systematically rotating specific torsion angles and calculating the corresponding energy at each step. researchgate.net For example, in a study on a related triazine derivative, the molecular energy profile was obtained by varying a selected torsion angle from -180° to +180° in 10° increments using semi-empirical calculations to determine conformational flexibility. researchgate.net This process helps to identify the global and local energy minima, which correspond to the most stable and metastable conformations of the molecule.
Prediction and Validation of Spectroscopic Data through Computation.nih.govresearchgate.netnih.gov
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, which can then be validated against experimental results.
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. researchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net For a related 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine complex, TD-DFT calculations were employed to calculate its electronic spectrum. lookchem.com
Infrared (IR) Spectroscopy: DFT calculations can accurately predict vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental IR and Raman spectra, aiding in the assignment of characteristic vibrational modes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for calculating the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.netnih.gov These theoretical predictions are highly useful for interpreting experimental NMR spectra and confirming molecular structures. researchgate.netnih.gov
Theoretical Studies of Metal-Ligand Interactions and Complex Stability.researchgate.netnih.govurfu.ru
The pyridyl and triazine nitrogen atoms in this compound make it an excellent ligand for coordinating with metal ions. Theoretical studies are essential for understanding the nature of these metal-ligand interactions and the stability of the resulting complexes.
DFT calculations have been performed on complexes of similar 3-(pyridine-2-yl)-1,2,4-triazine ligands to determine the preferred coordination sites. urfu.ru For instance, in a study of Iridium(III) complexes, calculations revealed that coordination through the N(2) atom of the 1,2,4-triazine ring is energetically more favorable than through the N(4) atom. urfu.ru Such studies help elucidate the steric and electronic factors governing complex formation. Furthermore, analysis of electron density and electrostatic potential can predict the chelation abilities of these ligands. nih.gov The stability of metal complexes is also assessed by analyzing the bonding characteristics, often using methods like Natural Energy Decomposition Analysis (NEDA), which can reveal the electrostatic and charge-transfer contributions to the metal-ligand bond. semanticscholar.org Quantum chemical studies have also been applied to Ru(II) complexes containing the this compound ligand itself. researchgate.net
Molecular Docking Simulations for Ligand-Target Binding Prediction.researchgate.netresearchgate.netnih.gov
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. This method is widely used in drug discovery to screen potential therapeutic agents.
For derivatives such as 3-Amino-5,6-Dimethyl-l,2,4-triazine, molecular docking simulations have been performed to evaluate their potential as anticancer agents. researchgate.netresearchgate.net These simulations involve:
Preparation of Ligand and Receptor: The 3D structures of the triazine derivative (ligand) and the target protein are prepared and optimized.
Docking Simulation: The ligand is placed into the active site of the protein, and various conformations and orientations are sampled.
Scoring and Analysis: A scoring function is used to estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). The poses with the lowest energy are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. researchgate.netnih.gov
Studies on various triazine derivatives have shown that they can exhibit high affinity for protein targets like Janus Kinase-2 (JAK2) and VEGFR-2 Kinase, suggesting their potential as enzyme inhibitors. researchgate.netnih.gov
Table 2: Representative Molecular Docking Results for Triazine Derivatives Against Protein Targets
| Triazine Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pyridopyrazolo-triazine 6a | 5IVE | -7.82 | Not Specified nih.gov |
| 3-Amino-5,6-dimethyl-triazine derivative | VEGFR-2 (4AG8) | -7.1 | GLU 917, CYS 919 researchgate.net |
| 3-Amino-5,6-dimethyl-triazine derivative | VEGFR-2 (1Y6B) | -6.9 | VAL 848, LYS 868 researchgate.net |
Reaction Mechanism Elucidation via Computational Pathways
The formation of the this compound ring system is a process of significant interest in synthetic chemistry. While experimental studies provide crucial insights into reaction conditions and yields, computational and theoretical chemistry offer a molecular-level understanding of the reaction mechanism. Through the application of quantum chemical methods, particularly Density Functional Theory (DFT), it is possible to map out the potential energy surface of the reaction, identifying key intermediates, transition states, and the associated energy barriers. This section delves into the computational elucidation of the plausible reaction pathways for the synthesis of this compound.
The most common and direct synthetic route to this class of 1,2,4-triazines involves the condensation reaction between an α-dicarbonyl compound and an amidrazone. For the specific case of this compound, the logical precursors are butane-2,3-dione and pyridine-2-carboxamidrazone. The reaction mechanism is proposed to proceed through a series of steps: initial nucleophilic attack, formation of a key intermediate, intramolecular cyclization, and subsequent aromatization.
Computational modeling of this reaction pathway provides quantitative data on the energetics and geometries of the species involved. A typical approach involves geometry optimization of the reactants, intermediates, transition states, and products, followed by frequency calculations to confirm the nature of the stationary points (minima for stable species and first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
Proposed Reaction Pathway:
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the amidrazone onto one of the carbonyl carbons of butane-2,3-dione. This is followed by a proton transfer, leading to a stable tetrahedral intermediate. Subsequent dehydration leads to the formation of a hydrazone-like intermediate. The next crucial step is an intramolecular cyclization, where the other nitrogen of the amidrazone attacks the remaining carbonyl carbon. This ring-closing step is followed by another dehydration event, which leads to the final aromatic 1,2,4-triazine ring.
Detailed Research Findings from Computational Modeling:
The initial condensation step to form the hydrazone intermediate is typically a low-energy process. The subsequent intramolecular cyclization would be the key step to investigate. The transition state for this cyclization would feature the formation of a new C-N bond, and its geometry would reveal the conformational requirements for the ring closure. The final dehydration and aromatization steps are generally associated with lower activation barriers.
The influence of the dimethyl and pyridinyl substituents can also be analyzed computationally. The electron-donating nature of the methyl groups on the triazine ring would affect the electron density and stability of the intermediates and transition states. The pyridinyl group, with its electron-withdrawing character, would influence the reactivity of the amidrazone precursor.
Below are interactive data tables summarizing hypothetical results from such a computational study.
Table 1: Calculated Relative Energies of Stationary Points in the Formation of this compound
| Stationary Point | Description | Relative Energy (kcal/mol) |
| R | Reactants (Butane-2,3-dione + Pyridine-2-carboxamidrazone) | 0.0 |
| TS1 | Transition state for initial condensation | +12.5 |
| INT1 | Hydrazone Intermediate | -5.2 |
| TS2 | Transition state for intramolecular cyclization | +20.8 |
| INT2 | Dihydro-1,2,4-triazine Intermediate | -15.7 |
| TS3 | Transition state for final dehydration | +8.3 |
| P | Product (this compound) | -35.1 |
Note: Energies are hypothetical and for illustrative purposes.
Table 2: Key Geometrical Parameters of the Calculated Transition State for Intramolecular Cyclization (TS2)
| Parameter | Description | Value (Å) |
| C-N distance | Distance between the cyclizing carbon and nitrogen atoms | 2.15 |
| N-C-O angle | Angle of the carbonyl group being attacked | 115.2° |
| Imaginary Frequency | Vibrational mode corresponding to the reaction coordinate | -350 cm⁻¹ |
Note: Geometrical parameters are hypothetical and for illustrative purposes.
These computational findings, although based on a plausible, theoretically-grounded model, would ideally be corroborated with experimental kinetic studies to provide a comprehensive understanding of the reaction mechanism for the formation of this compound. The elucidation of such pathways is instrumental in optimizing reaction conditions and designing novel synthetic routes to this important class of heterocyclic compounds.
Mechanistic Investigations of Biological Activities
Exploration of Anticancer Mechanisms
Enzyme Inhibition Studies (e.g., dihydrofolate reductase, glycogen (B147801) synthase kinase-3)
The 1,2,4-triazine (B1199460) core is a prominent scaffold in the design of various enzyme inhibitors. Studies on related compounds have demonstrated significant inhibitory activity against key enzymes implicated in disease, such as dihydrofolate reductase and various kinases.
Dihydrofolate Reductase (DHFR) Inhibition: A series of 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines has been studied for their inhibitory activity against human dihydrofolate reductase. nih.gov Quantitative structure-activity relationship (QSAR) analyses of these compounds have provided insights into the structural requirements for potent inhibition of this enzyme, which is a crucial target in cancer chemotherapy. nih.gov The studies compare the inhibitory action of these triazines against DHFR from different species, highlighting their potential for selective activity. nih.govnih.gov
Glycogen Synthase Kinase-3 (GSK-3) Inhibition: While direct inhibition by a pyridinyl-dimethyl-triazine is not specified, related heterocyclic structures are known to be potent inhibitors of GSK-3, a key enzyme in the pathophysiology of several diseases, including neurodegenerative disorders and diabetes. nih.gov For instance, a novel series of 5-aryl-pyrazolo[3,4-b]pyridines has been identified as potent inhibitors of GSK-3. nih.gov Furthermore, other heterocyclic compounds, such as 5-(heteroarylmethylene)hydantoins, have been synthesized and evaluated, with some showing single-digit micromolar inhibitory activity against GSK-3β. mdpi.com These findings underscore the potential of nitrogen-containing heterocyclic systems, including pyridinyl-triazines, as frameworks for developing GSK-3 inhibitors.
Other Kinase Inhibition (PI3K/mTOR): The triazine scaffold is also central to the development of inhibitors for the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways, which are critical in cancer cell growth and survival. nih.govacs.org For example, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine was developed as a potent, pan-class I PI3K/mTOR inhibitor. acs.org Molecular docking studies of various s-triazine derivatives have revealed good binding affinity with these kinase targets. nih.gov
| Compound Class | Enzyme Target | Key Findings | Reference |
|---|---|---|---|
| 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines | Dihydrofolate Reductase (DHFR) | Quantitative structure-activity relationships (QSAR) derived from Kiapp values against human DHFR. | nih.gov |
| 5-aryl-pyrazolo[3,4-b]pyridines | Glycogen Synthase Kinase-3 (GSK-3) | Identified as a novel series of potent GSK-3 inhibitors. | nih.gov |
| 5-(Heteroarylmethylene)hydantoins | Glycogen Synthase Kinase-3β (GSK-3β) | Substituted 5-(pyridin-2-yl)methylenehydantoins showed IC50 values in the single-digit micromolar range. | mdpi.com |
| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) | EGFR/PI3K/AKT/mTOR | Showed potent EGFR inhibitory activity (IC50 = 61 nM) and significantly reduced concentrations of PI3K/AKT/mTOR. | nih.gov |
| 4-(3-((Pyridin-4-ylmethyl)amino)- nih.govurfu.rumdpi.comtriazolo[4,3-b] nih.govurfu.rumdpi.comtriazin-6-yl)phenol (12g) | c-Met Kinase | Emerged as a potent c-Met kinase inhibitor with an IC50 value of 0.052 µM. | reading.ac.uk |
Investigation of Antiviral Potential and Mechanisms
The 1,2,4-triazine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant antiviral activity. bohrium.com Research into this area has explored derivatives active against a range of viruses.
A series of 6-aryl-3-R-amino-1,2,4-triazin-5(4H)-ones were synthesized and evaluated for their in vitro inhibitory activity against the Yellow Fever Virus (YFV), a mosquito-borne flavivirus. bohrium.com Among the tested compounds, four derivatives were identified with strong inhibitory activity at micromolar concentrations and a good toxicity profile. bohrium.com
Furthermore, the related pyrrolo[2,1-f] nih.govurfu.rumdpi.comtriazine scaffold has demonstrated notable antiviral effects. Derivatives of this structure were found to have high activity against the influenza virus strain A/Puerto Rico/8/34 (H1N1), with a plausible mechanism of action suggested to be the inhibition of neuraminidase. urfu.ru The significance of this triazine core is highlighted by its presence in the broad-spectrum antiviral drug Remdesivir, which has been recognized for its activity against a wide array of RNA viruses. nih.gov
| Compound Class/Derivative | Virus Target | Activity/Mechanism | Reference |
|---|---|---|---|
| 6-aryl-3-R-amino-1,2,4-triazin-5(4H)-ones | Yellow Fever Virus (YFV) | Four derivatives showed strong inhibitory activity at µM concentrations. | bohrium.com |
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] nih.govurfu.rumdpi.comtriazine-5,6-dicarboxylate | Influenza A (H1N1) | Demonstrated the best antiviral activity (IC50 4 µg/mL) with a selectivity index of 188; mechanism may involve neuraminidase inhibition. | urfu.ru |
| Pyrrolo[2,1-f] nih.govurfu.rumdpi.comtriazine core | RNA viruses (e.g., SARS/MERS-CoV, Ebola) | This core is the active moiety of the broad-spectrum antiviral drug Remdesivir. | nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Activity
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of biologically active compounds. For the 1,2,4-triazine class, several SAR studies have elucidated the key structural features that govern their activity.
In the development of G-protein-coupled receptor 84 (GPR84) antagonists based on a 3,5,6-trisubstituted 1,2,4-triazine scaffold, it was found that the nature of the substituents at the 5- and 6-positions of the triazine ring is critical for activity. nih.gov For instance, hit compound 1, featuring anisole (B1667542) groups in the 5- and 6-positions, showed high affinity. nih.gov Substitution of these rings with halides led to a decrease in activity that was dependent on atomic size, while a larger and more electronegative pyridine (B92270) analogue also resulted in a significant loss of activity. nih.gov
SAR studies on 5,6-diaryl-1,2,4-triazine derivatives have revealed that lipophilic groups play an important role in enhancing certain biological properties, such as anticonvulsant activity. researchgate.net Specifically, substituents like a chloro atom and a methyl group at the para position of both 5- and 6-phenyl rings were found to be desirable for this activity. researchgate.net
For the triazine inhibitors of DHFR, QSAR studies have established mathematical relationships between the physicochemical properties of the substituents on the phenyl ring and the inhibitory potency. nih.gov These models are crucial for the rational design of new, more effective inhibitors.
| Compound Series | Biological Target/Activity | Key SAR Findings | Reference |
|---|---|---|---|
| 3,5,6-Trisubstituted 1,2,4-triazines | GPR84 Antagonism | Substituents at the 5- and 6-positions bind in distinct pockets. Halide substitution on the aryl rings decreased activity in an atomic-size-dependent manner. | nih.gov |
| 5,6-diaryl-1,2,4-triazines | Anticonvulsant Activity | Lipophilic groups are important for activity. Chloro and methyl groups at the para position of the 5,6-phenyl rings are desirable. | researchgate.net |
| 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines | DHFR Inhibition | QSAR models were developed to correlate substituent properties with inhibitory activity (Kiapp values). | nih.gov |
| bis-pyrozolyl-s-triazine derivatives | Antiproliferative Activity (MCF-7 cells) | Activity was highest with a p-Cl-anilino substituent. Unsubstituted or electron-donating p-methoxy groups led to decreased activity. | nih.gov |
Emerging Applications and Future Research Directions
Applications in Materials Science and Optoelectronics
The electron-accepting nature of the triazine core makes it a valuable component in the design of materials for optoelectronic devices. researchgate.net Its derivatives are being explored for their luminescent properties and for their role in energy conversion technologies.
Role as Luminescent Materials (e.g., in Organic Light-Emitting Diodes (OLEDs))
Triazine-based compounds are recognized for their excellent luminescent properties, which are critical for applications in Organic Light-Emitting Diodes (OLEDs). oled-intermediates.com These materials can serve as efficient emitters or as host materials in the emissive layer of OLED devices. The strong electron-accepting character of the 1,3,5-triazine (B166579) core, for example, makes it a key building block for these applications. researchgate.net
Derivatives incorporating the 3-(pyridin-2-yl)-1,2,4-triazine core have been used to create novel iridium(III) complexes. urfu.ru A series of these complexes, specifically based on 6-phenyl-5-R-3-(pyridine-2-yl)-1,2,4-triazine ligands, have been synthesized and shown to exhibit red luminescence in both solution and solid states. urfu.ru While the photoluminescence quantum yields for these specific iridium complexes were found to be very low (less than 0.1%), their development highlights the potential of the pyridinyl-triazine scaffold in creating new phosphorescent materials. urfu.ru
| Device Color | Host Material | Current Efficiency (cd/A) | External Quantum Efficiency (%) |
|---|---|---|---|
| Yellow | TRZ-DBC1 | 71.4 | 25.4 |
| Yellow | TRZ-DBC2 | - | 22.4 |
| Yellow (Reference) | CBP | 58.0 | 19.1 |
| Green | TRZ-DBC2 | 75.9 | 24.7 |
Integration in Dye-Sensitized Solar Cells (DSSCs)
Researchers have designed and synthesized porphyrin dyads linked by a 1,3,5-triazine moiety for use as sensitizers in DSSCs. rsc.org In one study, two such dyads, differing slightly in their functional groups, were fabricated into solar cells. The resulting devices showed power conversion efficiencies (PCEs) of 5.28% and 3.50%. rsc.org The better performance of the former was attributed to its enhanced short-circuit current, higher open-circuit voltage, and greater dye loading on the TiO₂ film. rsc.org While these specific examples use the 1,3,5-triazine isomer, the research demonstrates the utility of the triazine core in linking chromophores and anchoring them to semiconductor surfaces, a principle applicable to 1,2,4-triazine (B1199460) derivatives as well.
| Sensitizer (B1316253) | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current (Jsc) (mA cm⁻²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) |
|---|---|---|---|---|
| Dyad 5a | 5.28 | 12.01 | 0.662 | 0.66 |
| Dyad 5b | 3.50 | 8.16 | 0.655 | 0.65 |
Development as Chemosensors and Molecular Probes
The presence of multiple nitrogen atoms in the pyridinyl-triazine structure makes it an excellent chelating agent for metal ions. This property is the foundation for its use in developing chemosensors for environmental and biological monitoring. researchgate.net
Selective Detection of Metal Ions
Triazine-based molecules are promising candidates for creating selective and sensitive chemosensors for detecting various metal ions. researchgate.netresearchgate.net Their structures can be readily modified to enhance binding affinity and specificity for target ions, enabling detection through mechanisms like colorimetric or fluorometric changes. researchgate.net The nitrogen atoms of the pyridine (B92270) and triazine rings can act as binding sites for cations. mdpi.com
For example, a fluorescent sensor based on a pyridine derivative was shown to identify and detect toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of different metal ions produced distinct fluorescent responses, allowing for their identification. mdpi.com Another study on a quinazoline-based sensor demonstrated highly selective recognition of Cu(II) in aqueous media with a detection limit in the micromolar range. nih.gov While not directly involving 5,6-Dimethyl-3-pyridin-2-yl-1,2,4-triazine, these findings underscore the potential of related nitrogen-rich heterocyclic compounds to act as effective metal ion sensors.
Biovisualization and Intracellular Imaging Applications
The ability of these compounds to detect specific ions can be extended to biological systems. Fluorescent chemosensors are valuable tools for visualizing the distribution and concentration of ions within living cells. A cell imaging study using a quinazoline-based sensor confirmed its utility for detecting intracellular Cu²⁺ ions, demonstrating that these types of probes can be applied to biovisualization. nih.gov The development of water-soluble probes based on pyridine and triazine scaffolds is a key area of research, as it would enable more applications for metal detection in biological and environmental samples. mdpi.com
Catalytic Applications in Organic Synthesis and Redox Reactions
The electron-deficient nature of diazine and triazine rings makes them intriguing components in ligands for metal-mediated catalysis. acs.org While pyridine is a very common building block in ligand design, its isosteric analogues like triazines can offer alternative catalytic pathways or improved performance. acs.org
Triazine cores have been effectively used to design PN³P pincer ligands. These ligands feature a central triazine ring flanked by two phosphine donor groups and possess an acidic N-H functionality. This structure is attractive for metal-ligand cooperativity, where both the metal center and the ligand participate in a chemical reaction. The reduced aromaticity of the triazine core compared to pyridine, combined with strong σ-donating phosphines, creates a unique electronic environment at the metal center that can facilitate catalytic transformations, including redox reactions. acs.org The ease of substitution on the triazine ring allows for the synthesis of a wide variety of derivatives for use in organic synthesis. researchgate.net
Prospects in Targeted Drug Discovery and Chemical Biology
The compound this compound is built upon a molecular architecture that holds significant promise for advancements in both targeted drug discovery and chemical biology. Its structure combines the 1,2,4-triazine ring, a recognized "privileged scaffold" in medicinal chemistry, with a pyridinyl moiety, creating a versatile biheteroaryl system. nih.govijpsr.info The 1,2,4-triazine core is known for its diverse pharmacological activities, while the pyridine ring provides a crucial nitrogen atom that can act as a hydrogen bond acceptor or a coordination site for metal ions, features that are highly valuable in designing targeted molecular agents. nih.govresearchgate.net
Prospects in Targeted Drug Discovery
The primary appeal of the this compound scaffold lies in its potential to be developed into highly specific inhibitors for various protein targets implicated in human diseases.
Kinase Inhibition: The pyridinyl-triazine motif is a key feature in several potent kinase inhibitors. nih.govnih.gov The nitrogen atom of the pyridine ring can form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, a common strategy for achieving high-affinity binding. Analogs incorporating 1,3,5-triazine and pyridine have shown potent inhibition of Cyclin-Dependent Kinases (CDKs) and the PI3K/mTOR signaling pathway, which are frequently dysregulated in cancer. nih.govacs.orgmdpi.com The 5,6-dimethyl substitution on the triazine ring of the title compound offers a distinct steric and electronic profile that could be exploited to achieve selectivity for specific kinases. It is hypothesized that these methyl groups could fit into hydrophobic sub-pockets of the ATP-binding site, potentially conferring selectivity over other kinases.
G-Protein-Coupled Receptor (GPCR) Modulation: Derivatives of the 1,2,4-triazine core have been successfully developed as antagonists for GPCRs, such as the adenosine A2A receptor, a target for treating Parkinson's disease. nih.govacs.org In these antagonists, the substituents at the 5- and 6-positions of the triazine ring play a crucial role in defining potency and selectivity by interacting with distinct pockets within the receptor. nih.govacs.org The compact dimethyl groups of this compound could be ideal for probing smaller hydrophobic pockets in GPCR binding sites, offering a pathway to develop novel and selective modulators.
General Anticancer Agents: The 1,2,4-triazine scaffold is a component of numerous compounds with demonstrated antiproliferative activity against a range of human cancer cell lines. nih.govresearchgate.net Fused pyrrolo nih.govnih.govrsc.orgtriazine systems are integral to several FDA-approved kinase inhibitors used in cancer therapy. nih.gov Given the established anticancer potential of this heterocyclic family, this compound represents a strong candidate for broad screening to identify novel antineoplastic agents.
Prospects in Chemical Biology
Beyond therapeutic applications, the unique structural features of this compound make it a valuable tool for chemical biology.
Metal Complexation and Catalysis: The arrangement of the nitrogen atom in the pyridine ring and the adjacent nitrogen in the triazine ring forms a bidentate N,N-chelating site, making the compound an excellent ligand for a variety of transition metals. Similar pyridyl-triazine ligands are known to form stable complexes with iron, manganese, and copper. rsc.orgtandfonline.comresearchgate.net These metal complexes could find applications as catalysts in organic synthesis or as probes to study metalloenzymes. The resulting coordination compounds may also exhibit unique biological properties, such as enhanced antimicrobial or anticancer activity, distinct from the ligand alone.
Bio-imaging and Molecular Sensing: Coordination of the pyridyl-triazine scaffold with luminescent metal ions, such as ruthenium(II) or iridium(III), could lead to the development of novel photophysical probes. Such complexes could be designed to "light up" in the presence of specific biological analytes or to visualize cellular components, making them useful tools for diagnostics and for studying biological processes in real-time.
Outlook and Future Research Avenues for this compound and its Analogs
While the specific biological profile of this compound is not yet extensively documented, its chemical structure provides a clear roadmap for future research. The outlook for this compound and its analogs is promising, with numerous avenues for exploration in medicinal chemistry and chemical biology.
Synthesis and Library Development: A crucial first step is the development of a robust and scalable synthetic route to this compound. Following this, the synthesis of a focused library of analogs is essential for establishing a clear structure-activity relationship (SAR). mdpi.com Key synthetic modifications should include:
Variation at the 5- and 6-positions: Replacing the methyl groups with other alkyls (ethyl, propyl), cycloalkyls (cyclopropyl), or small aryl/heteroaryl rings would probe the steric and electronic requirements of potential binding pockets. nih.gov
Modification of the Pyridine Ring: Introducing substituents onto the pyridine ring or altering its point of attachment (e.g., to 3-pyridyl or 4-pyridyl) would systematically modify the compound's geometry and hydrogen-bonding capabilities.
Bioisosteric Replacement: Replacing the pyridine ring with other nitrogen-containing heterocycles like pyrimidine, pyrazine, or imidazole could fine-tune the compound’s physicochemical properties and target interactions.
Systematic Biological Screening and Target Identification: The synthesized library should be subjected to a comprehensive biological screening campaign. This should involve high-throughput screening against large panels of therapeutically relevant targets, particularly kinase and GPCR assays, based on the known activities of related compounds. nih.govnih.gov For any compounds showing significant phenotypic effects, such as cancer cell growth inhibition, subsequent target deconvolution studies will be necessary to identify the specific molecular target(s).
Exploration of Metal-Based Therapeutics: A dedicated research program should explore the coordination chemistry of this compound and its analogs. The synthesis of complexes with metals known for their therapeutic potential (e.g., platinum, ruthenium, gold, copper) could yield novel metallodrugs with unique mechanisms of action. researchgate.net These complexes should be evaluated for anticancer, antimicrobial, and antiviral activities.
Development of Chemical Probes: Future work should also focus on leveraging this scaffold to create chemical biology tools. For instance, attaching a fluorescent tag or a reactive handle for covalent labeling could produce probes for target identification and validation. The development of metal complexes with specific photophysical properties could lead to new sensors for ions or small molecules within a biological system. acs.org
The systematic exploration of this compound and its derivatives holds the potential to unlock new classes of targeted therapeutics and innovative chemical tools. The versatility of the pyridinyl-1,2,4-triazine scaffold ensures a rich and productive field of future research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,6-Dimethyl-3-pyridin-2-yl-1,2,4-triazine, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions of pyridine-2-carboxaldehyde with 3-amino-5,6-dimethyl-1,2,4-triazine derivatives. Key steps include refluxing in polar aprotic solvents (e.g., acetonitrile) and purification via column chromatography using chloroform/methanol gradients. Purity optimization involves monitoring reaction progress via TLC and confirming crystallinity through recrystallization from ethanol/water mixtures .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., CH₃CN/CH₂Cl₂ mixtures) are mounted on diffractometers equipped with Mo/Kα radiation. SHELX programs (SHELXL for refinement, SHELXS for solution) are widely used due to their robustness in handling small-molecule data. Hydrogen atoms are typically added in calculated positions using riding models .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and aromaticity.
- FT-IR : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~3100 cm⁻¹ (C-H aromatic).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do electron-withdrawing/donating substituents on the pyridine ring influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Substituents like -NO₂ (electron-withdrawing) enhance electrophilicity at the triazine core, facilitating palladium-catalyzed C–N couplings. For example, Suzuki-Miyaura reactions require ligand screening (e.g., XPhos) and base optimization (K₂CO₃ vs. Cs₂CO₃). Kinetic studies via in situ IR or HPLC track reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
